

A Technical Guide to 4-Nitrophenyl Chloroacetate: Solubility and Stability

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *4-Nitrophenyl chloroacetate*

Cat. No.: B1200777

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility and stability of **4-Nitrophenyl Chloroacetate** (4-NPCA), a key reagent in organic synthesis and biochemical assays. Understanding these properties is critical for its effective use, storage, and the development of robust experimental protocols.

Core Properties of 4-Nitrophenyl Chloroacetate

Property	Value	Reference
CAS Number	777-84-4	[1][2][3]
Molecular Formula	C ₈ H ₆ CINO ₄	[1][4]
Molecular Weight	215.59 g/mol	[1][2]
Melting Point	73-75 °C	[1][3]
Appearance	Light yellow powder	[1]
Storage	Refrigerator (+4°C)	[1][3]

Section 1: Solubility Profile

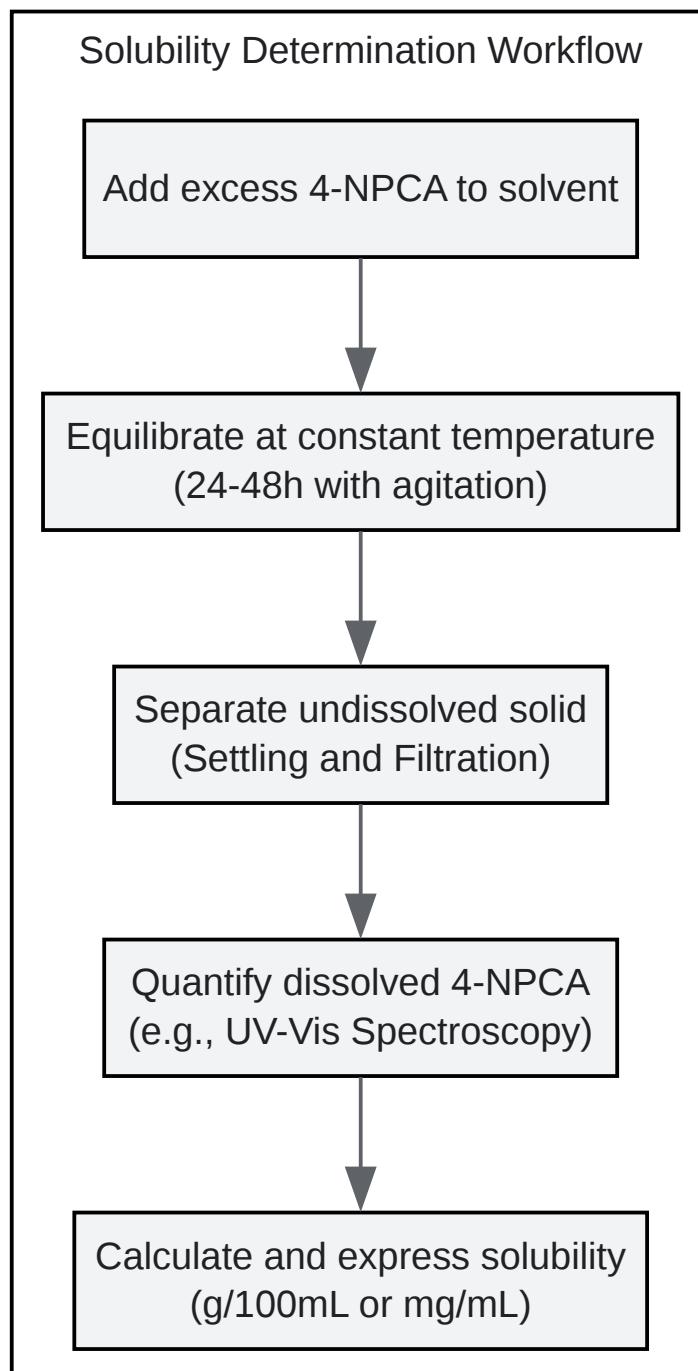
Quantitative solubility data for **4-Nitrophenyl Chloroacetate** in common organic solvents is not extensively documented in publicly available literature.[1] However, based on the principles of

"like dissolves like," its polarity, driven by the nitro and ester functional groups, suggests moderate solubility in polar aprotic and some polar protic solvents. Dimethyl sulfoxide (DMSO) is recognized as a powerful solvent for a wide array of organic compounds and is miscible with water and most organic liquids.^{[5][6]}

Due to the lack of specific quantitative data, this guide provides a detailed experimental protocol for determining the solubility of 4-NPCA in a solvent of interest.

Experimental Protocol: Determination of Solubility

This protocol outlines a standard method for determining the solubility of a solid organic compound like 4-NPCA in a given solvent.


Materials:

- **4-Nitrophenyl Chloroacetate**
- Solvent of interest (e.g., methanol, ethanol, acetonitrile, DMSO, water)
- Analytical balance
- Vials or test tubes with closures
- Vortex mixer or magnetic stirrer
- Temperature-controlled environment (e.g., water bath or incubator)
- Filtration apparatus (e.g., syringe filters)
- Spectrophotometer or other suitable analytical instrument for quantification

Procedure:

- Preparation of Saturated Solutions:
 - Add an excess amount of 4-NPCA to a known volume of the solvent in a vial. The excess solid should be clearly visible.
 - Seal the vial to prevent solvent evaporation.

- Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A vortex mixer or magnetic stirrer can be used.
- Separation of Undissolved Solid:
 - Allow the suspension to settle at the constant temperature.
 - Carefully withdraw a known volume of the supernatant using a pre-warmed (or pre-cooled to the equilibrium temperature) pipette.
 - Filter the supernatant through a syringe filter (of a material compatible with the solvent) to remove any remaining solid particles.
- Quantification of Dissolved Solute:
 - Dilute the filtered, saturated solution with a known volume of the solvent to a concentration suitable for the chosen analytical method.
 - Determine the concentration of 4-NPCA in the diluted solution using a validated analytical technique, such as UV-Vis spectrophotometry (monitoring the absorbance of the p-nitrophenyl group).
 - Calculate the original concentration in the saturated solution, accounting for the dilution factor.
- Expression of Solubility:
 - Express the solubility in appropriate units, such as grams per 100 mL (g/100 mL) or milligrams per milliliter (mg/mL).

[Click to download full resolution via product page](#)

Solubility Determination Workflow

Section 2: Stability Profile

The primary stability concern for **4-Nitrophenyl Chloroacetate** is its susceptibility to hydrolysis, leading to the formation of 4-nitrophenol and chloroacetic acid. The rate of hydrolysis is influenced by pH, temperature, and the solvent system.

Hydrolysis of 4-Nitrophenyl Chloroacetate

The hydrolysis of 4-NPCA can proceed through pH-independent and pH-dependent pathways. Studies have particularly focused on its pH-independent hydrolysis in aqueous organic solvents like water-acetonitrile mixtures.^[7] The reaction progress can be conveniently monitored by spectrophotometry, as the product, 4-nitrophenolate, exhibits a strong absorbance at around 400 nm in basic solutions.

Key Findings from Kinetic Studies:

- The hydrolysis of 4-nitrophenyl chloroformate (a related compound) in aqueous organic solvents is convenient to study due to its pH-independent nature.^[8]
- The rate of hydrolysis of 4-NPCA is dependent on the water concentration in mixed aqueous-organic solvents.^[7]

Conditions	Rate Constant (k)	Reference
pH-independent hydrolysis in water-acetonitrile mixtures (25 °C)	Varies with water concentration	[7]
Enzymatic hydrolysis by penicillin G acylase	Acylation rate: $73 \text{ mM}^{-1}\text{s}^{-1}$, Deacylation rate: 0.76 s^{-1}	[9]

Note: The table provides examples from literature. Specific rate constants are highly dependent on the exact experimental conditions.

Experimental Protocol: Kinetic Study of 4-NPCA Hydrolysis by UV-Vis Spectrophotometry

This protocol describes a method to determine the pseudo-first-order rate constant for the hydrolysis of 4-NPCA under specific pH and temperature conditions.


Materials:

- **4-Nitrophenyl Chloroacetate**
- Buffer solutions of desired pH
- UV-Vis spectrophotometer with a temperature-controlled cuvette holder
- Quartz cuvettes
- Micropipettes
- Stopwatch

Procedure:

- Preparation of Solutions:
 - Prepare a stock solution of 4-NPCA in a dry, water-miscible organic solvent (e.g., acetonitrile) to prevent premature hydrolysis.
 - Prepare buffer solutions at the desired pH values.
- Spectrophotometer Setup:
 - Set the spectrophotometer to the wavelength of maximum absorbance (λ_{max}) for the 4-nitrophenolate ion (typically around 400 nm).
 - Equilibrate the cuvette holder to the desired reaction temperature.
- Kinetic Run:
 - Pipette a known volume of the buffer solution into a quartz cuvette and place it in the temperature-controlled holder to allow it to reach thermal equilibrium.
 - Initiate the reaction by adding a small, known volume of the 4-NPCA stock solution to the cuvette. The concentration of the buffer should be in large excess compared to the 4-NPCA concentration to ensure pseudo-first-order kinetics.

- Quickly mix the solution by gentle inversion (with a cuvette cap) or by careful pipetting.
- Immediately start recording the absorbance at regular time intervals.
- Data Analysis:
 - The hydrolysis of 4-NPCA will lead to an increase in absorbance over time due to the formation of 4-nitrophenolate.
 - The pseudo-first-order rate constant (k') can be determined by plotting the natural logarithm of $(A_{\infty} - A_t)$ versus time, where A_{∞} is the absorbance at the completion of the reaction and A_t is the absorbance at time t . The slope of this plot will be $-k'$.
 - Alternatively, non-linear regression analysis of the absorbance versus time data can be used to fit the data to a first-order exponential equation.

[Click to download full resolution via product page](#)

Hydrolysis Kinetics Workflow

Conclusion

While comprehensive quantitative data on the solubility of **4-Nitrophenyl Chloroacetate** is limited, its stability, particularly with respect to hydrolysis, has been a subject of kinetic studies. This guide provides researchers, scientists, and drug development professionals with the necessary background and detailed experimental protocols to determine these critical parameters for their specific applications. Proper handling and storage, specifically under refrigerated and dry conditions, are paramount to maintaining the integrity of this valuable reagent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cas 777-84-4,4-NITROPHENYL CHLOROACETATE | lookchem [lookchem.com]
- 2. 4-NITROPHENYL CHLOROACETATE | 777-84-4 [chemicalbook.com]
- 3. 4-NITROPHENYL CHLOROACETATE CAS#: 777-84-4 [chemicalbook.com]
- 4. 4-Nitrophenyl chloroacetate [webbook.nist.gov]
- 5. gchemglobal.com [gchemglobal.com]
- 6. researchgate.net [researchgate.net]
- 7. Kinetics of the pH-independent hydrolyses of 4-nitrophenyl chloroformate and 4-nitrophenyl heptafluorobutyrate in water-acetonitrile mixtures: consequences of solvent composition and ester hydrophobicity | Semantic Scholar [semanticscholar.org]
- 8. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 9. Rapid burst kinetics in the hydrolysis of 4-nitrophenyl acetate by penicillin G acylase from *Kluyvera citrophila*. Effects of mutation F360V on rate constants for acylation and de-acylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to 4-Nitrophenyl Chloroacetate: Solubility and Stability]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1200777#4-nitrophenyl-chloroacetate-solubility-and-stability>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com